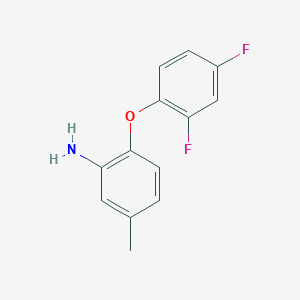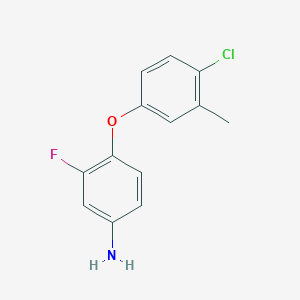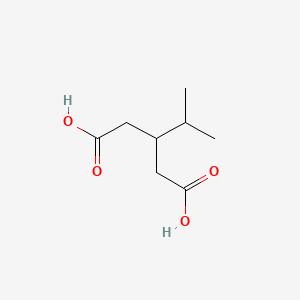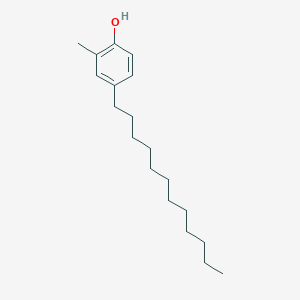
4-Dodecyl-O-cresol
Übersicht
Beschreibung
4-Dodecyl-O-cresol, also known as 4-Lauryl-o-cresol, is a chemical compound with the molecular formula C19H32O . It is a solid at 20 degrees Celsius and has a molecular weight of 276.46 . It is white or colorless to light yellow in appearance .
Molecular Structure Analysis
The this compound molecule contains a total of 52 bonds. There are 20 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 276.46 and is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Membrane Contactors for Removal of Contaminants
Witek-Krowiak et al. (2009) explored the use of membrane contactors for the simultaneous removal of p-cresol and Cr(III) ions from water. They utilized a membrane contactor enhanced by micellar solubilization with sodium dodecyl sulfate ions, demonstrating its effectiveness in purifying contaminated water (Witek-Krowiak et al., 2009).
Biodegradation Pathway Discovery
Du et al. (2016) identified a novel biodegradation pathway for 4-cresol in Corynebacterium glutamicum, involving unique enzymes and phosphorylated intermediates. This study enhances understanding of 4-cresol metabolism and its environmental impact (Du et al., 2016).
Soil Flushing of Cresol Contaminants
Gitipour et al. (2014) investigated the effectiveness of soil flushing for removing cresols from contaminated soil using surfactants like sodium dodecyl sulfate. Their findings are significant for environmental remediation strategies (Gitipour et al., 2014).
Surfactant Interactions with Organic Compounds
Ali et al. (2017) studied the interactions between various surfactants, including sodium dodecyl sulfate, and cresol red dye. This research provides insights into the behavior of surfactants in different chemical environments (Ali et al., 2017).
Polymer/Surfactant Complexes for Cresol Separation
이상웅 et al. (1990) focused on the separation of o-cresol using polymer/surfactant complexes. This research contributes to the development of more efficient methods for the separation of specific organic compounds in various applications (이상웅 et al., 1990).
Nanocomposite Adsorbents for Metal Detection
Awual et al. (2015) used 4-dodecyl-6-((4-(hexyloxy)phenyl)diazenyl) benzene-1,3-diol in the preparation of a nano-composite adsorbent for detecting and recovering cerium (III) ions in aqueous solutions. This novel approach highlights the potential of using specific organic ligands in environmental monitoring and recovery processes (Awual et al., 2015).
Enhanced Catalytic Activity in Artificial Oxygen Evolving Center
Kinoshita et al. (1998) investigated the impact of amino acid residue model compounds, including p-cresol, on the catalytic activity of an artificial oxygen evolving center. This study provides valuable insights into the role of organic compounds in enhancing the efficiency of catalytic reactions (Kinoshita et al., 1998).
Gas Chromatographic-Mass Spectrometric Analysis in Clinical Research
De Loor et al. (2005) utilized p-cresol in their study to measure its conjugated metabolites in uremic and normal serum. This research is crucial in understanding the metabolic processes in renal failure, highlighting the role of specific compounds in clinical diagnostics (De Loor et al., 2005).
Wirkmechanismus
Target of Action
4-Dodecyl-O-cresol is a derivative of cresol . Cresols are known to act as bactericides, pesticides, and disinfectants . They are known to cause physical damage to bacterial cell membranes . .
Mode of Action
The mode of action of cresols, including this compound, is believed to be through the disruption of bacterial cell membranes . This disruption can lead to leakage of cellular contents and eventually cell death .
Biochemical Pathways
Cresols, including this compound, are metabolized through various pathways. One such pathway involves the conversion of cresols to 2-methyl-4-oxalocrotonate . This is achieved through the hydroxylation of cresol to form 4-methylresorcinol, which is then converted to 5-hydroxy-2-methylmuconic semialdehyde, and finally to 2-methyl-4-oxalocrotonate . This pathway is a deviation from the known pathways of cresol degradation .
Pharmacokinetics
Cresols are known to be absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . Cresols are also excreted in the bile, but most undergo enterohepatic circulation .
Result of Action
The primary result of the action of this compound, like other cresols, is the disruption of bacterial cell membranes leading to cell death . .
Action Environment
The action of this compound, like other cresols, can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific strain of bacteria can all influence the efficacy and stability of this compound .
Biochemische Analyse
Biochemical Properties
4-Dodecyl-O-cresol plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in the degradation of cresols, such as those found in Pseudomonas species . These interactions often involve the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to impact the degradation pathways of cresols in microbial cells, leading to changes in metabolic flux and metabolite levels . These effects can result in alterations in cellular growth and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity and effectiveness . Long-term exposure to this compound can also result in adaptive changes in cellular function, such as the upregulation of degradation pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of cresols. It interacts with enzymes such as those found in Pseudomonas species, which are capable of degrading cresols into various metabolites . These interactions can influence metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism.
Eigenschaften
IUPAC Name |
4-dodecyl-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-19(20)17(2)16-18/h14-16,20H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLWSJUUDKAMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342118 | |
| Record name | 4-Dodecyl-O-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29665-59-6 | |
| Record name | 4-Dodecyl-O-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)
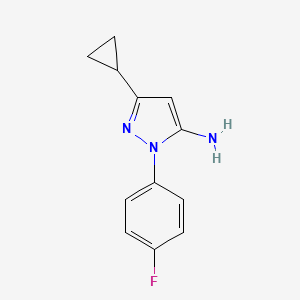
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)
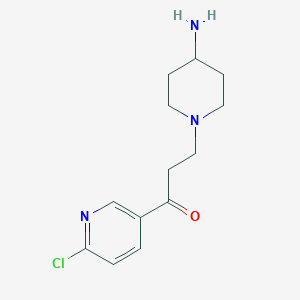
![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)
